molecular formula C7H16ClNO2 B2535602 (3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride CAS No. 2408936-17-2

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride

Cat. No.: B2535602
CAS No.: 2408936-17-2
M. Wt: 181.66
InChI Key: WAGGHDBFEYNTBO-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and piperidine.

    Cyclization: The initial step involves the cyclization of 2,2-dimethyl-1,3-propanediol with piperidine under acidic conditions to form the piperidine ring.

    Chirality Induction: The stereochemistry at the 3 and 4 positions is controlled using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4R) configuration.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or ethers using reagents like SOCl2 (Thionyl chloride) or alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst

    Substitution: SOCl2, PBr3 (Phosphorus tribromide), alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halides, ethers

Scientific Research Applications

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-6,6-Dimethylpiperidine-3,4-diol: The enantiomer of the compound with different stereochemistry.

    6-Methylpiperidine-3,4-diol: A similar compound with one less methyl group.

    Piperidine-3,4-diol: A simpler analog without the methyl groups.

Uniqueness

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups, which enhance its chemical stability and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4R)-6,6-dimethylpiperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)3-5(9)6(10)4-8-7;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGGHDBFEYNTBO-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(CN1)O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H](CN1)O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.